3-Keto Fluvastatin is a derivative of fluvastatin, which belongs to the class of statins, primarily utilized for lowering cholesterol levels and mitigating the risk of cardiovascular diseases. The compound is characterized by its molecular formula and a molecular weight of 431.43 g/mol . It serves as an impurity reference material in pharmaceutical research and development, particularly in studies related to lipid regulation and cardiovascular health.
3-Keto Fluvastatin is classified as a statin and is specifically categorized as an impurity of fluvastatin. It is produced through synthetic routes involving complex chemical reactions, often starting from simpler organic compounds . The compound's sodium salt form is commonly used for its enhanced solubility properties in various applications.
The synthesis of 3-Keto Fluvastatin involves several steps, beginning with the reaction of aniline with 2-bromopropane. Key steps include:
3-Keto Fluvastatin has a complex molecular structure represented by the following identifiers:
[Na+].CC(C)n1c(C=CC(O)CC(=O)CC(=O)[O-])c(c2ccc(F)cc2)c3ccccc13
InChI=1S/C24H24FNO4.Na/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;/h3-12,15,18,27H,13-14H2,1-2H3,(H,29,30);/q;+1/p-1
.This structure reveals the presence of a fluorine atom and multiple functional groups that contribute to its biological activity.
3-Keto Fluvastatin undergoes several chemical reactions:
These reactions are crucial for modifying the compound to explore its pharmacological properties further.
3-Keto Fluvastatin functions primarily by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a pivotal step in cholesterol biosynthesis. By competitively inhibiting this enzyme, 3-Keto Fluvastatin effectively lowers cholesterol levels in the bloodstream . This mechanism aligns with its classification as an antilipemic agent and contributes to its therapeutic efficacy in managing hypercholesterolemia .
The physical and chemical properties of 3-Keto Fluvastatin include:
Key physicochemical parameters such as melting point, boiling point, and specific heat capacity have not been extensively documented but are essential for understanding its behavior in various environments.
3-Keto Fluvastatin has diverse applications in scientific research:
These applications underscore the significance of 3-Keto Fluvastatin in both research settings and clinical contexts, highlighting its role in advancing cardiovascular health management strategies.
3-Keto fluvastatin (C₂₄H₂₄FNO₄, MW 409.4 g/mol) represents a critical metabolite analogue and synthetic impurity within the fluvastatin lineage. Its synthesis demands precise stereochemical control, particularly concerning the C3 keto moiety and the chiral C6 hydroxy group inherent to its pharmacologically active heptenoic acid chain. Industrial routes predominantly employ late-stage oxidation strategies, where fluvastatin sodium undergoes regioselective oxidation at the C3 position. This transformation is typically achieved using Jones reagent (chromium trioxide in sulfuric acid) or Dess-Martin periodinane under rigorously anhydrous conditions to prevent epimerization or over-oxidation [2].
Alternative approaches leverage diol intermediates derived from fluvastatin precursors. Patent WO2007023503A1 details a process where a protected fluvastatin diol ester undergoes controlled oxidative cleavage using sodium periodate (NaIO₄), yielding the corresponding aldehyde. This aldehyde is subsequently oxidized to the carboxylic acid under Pinnick conditions (NaClO₂, NaH₂PO₄), followed by deprotection and selective oxidation at C3 to furnish 3-keto fluvastatin [3]. The stereochemical integrity of the C6 alcohol is preserved throughout this sequence by employing orthogonal protecting groups (e.g., tert-butyldimethylsilyl for the alcohol and methyl ester for the acid), enabling high enantiomeric excess (ee >98%) critical for its role as a reference standard in analytical chemistry [2] [3].
The introduction of the C3 keto functionality exemplifies the strategic application of transition metal catalysis and biocatalysis in statin synthesis. Ruthenium-based catalysts, notably Shvo's catalyst (hydroxycyclopentadienyl dicarbonyl ruthenium dimer), enable the selective dehydrogenation of the C3 hydroxy group in fluvastatin derivatives to the ketone without affecting other sensitive functional groups like the allylic alcohol or the indole ring. This reaction proceeds efficiently in toluene at 80°C with catalyst loadings as low as 0.5 mol%, achieving yields exceeding 85% and minimizing the formation of dehydration byproducts [3].
Biocatalytic oxidation presents a sustainable alternative. Engineered alcohol dehydrogenases (ADHs), particularly those from Lactobacillus sp., demonstrate high activity and stereoselectivity for oxidizing the C3 alcohol in fluvastatin precursors. Coupled with NAD(P)+ regeneration systems (e.g., using glucose dehydrogenase), these enzymatic processes operate under mild aqueous conditions (pH 7.0-7.5, 30°C), achieving complete conversion with excellent chemoselectivity. This method circumvents the need for heavy metals and harsh oxidants, aligning with green chemistry principles for pharmaceutical manufacturing [4].
Table 1: Catalytic Methods for 3-Keto Group Introduction in Fluvastatin Analogues
Method | Catalyst/Enzyme | Conditions | Yield (%) | Selectivity | Key Advantage |
---|---|---|---|---|---|
Chemical Oxidation | Shvo's Catalyst | Toluene, 80°C, 12h | 85-92 | >95% Chemoselective | High efficiency, solvent versatility |
Biocatalytic Oxidation | Lactobacillus kefir ADH | Phosphate buffer, pH 7.2, 30°C | >99 | 100% Stereoretentive | Aqueous conditions, no heavy metals |
Electrochemical | Pt anode / C cathode | MeCN/H₂O, constant potential | 78 | Moderate | No chemical oxidant required |
Boron reagents are indispensable for controlling redox states and stereochemistry during the synthesis of 3-keto fluvastatin precursors. The installation of the C6 chiral center relies heavily on asymmetric reduction mediated by boron-containing catalysts. Catecholborane (HBcat) and diisopinocampheylborane (Ipc₂BH, derived from α-pinene) serve as stoichiometric chiral reducing agents for prochiral ketones preceding the keto statin formation. For instance, reduction of the 3,5-diketo ester intermediate using (R)-Ipc₂BH at -40°C in tetrahydrofuran (THF) yields the syn-(3R,5S)-diol with diastereomeric ratios (dr) exceeding 20:1. This high stereoselectivity arises from the Zimmerman-Traxler transition state model, where the bulky borane ligand directs hydride delivery from the re face [3] [7].
Beyond reduction, boron facilitates oxidation protection. Boronate esters formed between diols (e.g., the 3,5-diol statin intermediate) and phenylboronic acid protect sensitive vicinal diols during subsequent manipulations of the carboxylic acid or indole functionalities. These cyclic boronates are stable under basic conditions but undergo rapid hydrolysis under mild acidic aqueous workup (pH 4-5), enabling selective deprotection without epimerization. Furthermore, boron trifluoride diethyl etherate (BF₃·OEt₂) acts as a Lewis acid catalyst in Friedel-Crafts acylations critical for constructing the fluvastatin’s indole core bearing the fluorophenyl substituent – a key step preceding the final oxidation to the 3-keto derivative [3] [4].
The synthesis of enantiomerically pure 3-keto fluvastatin hinges on effective chiral induction strategies. Four auxiliary systems dominate industrial and academic routes:
Evans Oxazolidinones: Auxiliaries like (4R)-benzyl oxazolidinone enable highly diastereoselective alkylation and acylation reactions. The heptenoic acid chain is constructed by first acylating the auxiliary with a β-keto ester derivative. Subsequent enolization with TiCl₄ and DIPEA followed by alkylation with a protected bromoethanol derivative installs the C5 stereocenter with dr >95:5. Hydrolysis of the auxiliary then yields the enantiopure acid segment ready for coupling with the racemic or chiral indole fragment [2] [7].
Chiral Pool Derivatives: (S)-Malic acid and (R)-glyceraldehyde acetonide serve as economical sources of chirality. The C5 hydroxy group in statins can be derived from the C2 or C3 position of malic acid via Barton-McCombie deoxygenation or functional group interconversion sequences. Routes starting from malic acid typically require 6-8 steps to reach the key diketo ester intermediate but avoid expensive catalysts or auxiliaries [4].
Enzymatic Desymmetrization: Lipases (e.g., Candida antarctica Lipase B, CAL-B) catalyze the enantioselective hydrolysis or esterification of prochiral diesters or meso-diols related to statin side chains. For instance, hydrolysis of diethyl 3-hydroxyglutarate proceeds with high enantioselectivity (E > 200), providing the monoacid monoester building block. This biocatalytic step offers near-perfect enantiocontrol but may require substrate engineering for optimal activity [4].
Chiral Ligands in Catalytic Hydrogenation: Rhodium complexes with DuPhos (1,2-bis(phospholano)benzene) or BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands facilitate asymmetric hydrogenation of enol acetates or β-keto esters en route to statin intermediates. Hydrogenation of tert-butyl 3-oxobutanoate using [(S)-BINAP)RuCl₂]/(S,S)-DPEN catalyst provides the (R)-hydroxy ester with ee >99% and 100% conversion under 50 bar H₂. This method delivers high enantiopurity but requires specialized equipment for high-pressure reactions [7].
Table 2: Performance Evaluation of Chiral Auxiliaries in 3-Keto Fluvastatin Synthesis
Chiral Inductor | Key Reaction | Diastereo-/Enantioselectivity | Number of Steps to Auxiliary Removal | Overall Yield Range (%) | Scalability |
---|---|---|---|---|---|
Evans Oxazolidinone | Enolate Alkylation | dr >95:5 | 2 (Hydrolysis) | 60-75 | Excellent |
(S)-Malic Acid | Barton Deoxygenation | ee >99% | 3-4 | 40-55 | Moderate |
CAL-B Lipase | Enantioselective Hydrolysis | E > 200 | 1 (No removal needed) | 80-95* | Good (aqueous waste) |
(S)-BINAP-Ru Catalyst | Asymmetric Hydrogenation | ee >99% | 0 (Catalytic) | 90-98* | Requires high pressure |
(Yield for the specific enantioselective step)*
The choice of auxiliary balances cost, step count, waste generation, and scalability. Evans oxazolidinones offer unparalleled stereocontrol for complex alkylations but generate stoichiometric waste upon auxiliary removal. Enzymatic methods provide exceptional atom economy and are ideal for specific desymmetrization steps but require tailored substrates. Catalytic hydrogenation represents the most efficient approach concerning atom economy but demands significant capital investment [2] [4] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3